5-(2-Hydroxyethyl)-6-methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL
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Overview
Description
5-(2-Hydroxyethyl)-6-methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL is a complex organic compound that features a pyrimidine ring substituted with various functional groups, including a hydroxyethyl group, a methyl group, and a trifluoromethylphenyl-oxadiazole moiety
Preparation Methods
The synthesis of 5-(2-Hydroxyethyl)-6-methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the use of radical trifluoromethylation, which is a process that introduces the trifluoromethyl group into the molecule . The reaction conditions often require specific catalysts and reagents to achieve high yields and selectivity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-Hydroxyethyl)-6-methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives and oxadiazole-containing molecules. For example:
Pyrimidine derivatives: Compounds like 5-fluorouracil and cytosine share the pyrimidine core but differ in their substituents and applications.
Oxadiazole-containing molecules: Compounds like 2,5-diphenyl-1,3,4-oxadiazole and 3,5-dimethyl-1,2,4-oxadiazole have similar ring structures but different functional groups and properties. The uniqueness of 5-(2-Hydroxyethyl)-6-methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(2-hydroxyethyl)-4-methyl-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3S/c1-9-12(6-7-25)15(26)23-16(21-9)28-8-13-22-14(24-27-13)10-2-4-11(5-3-10)17(18,19)20/h2-5,25H,6-8H2,1H3,(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBTWZLZBULBKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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